molecular formula C11H7BrFNO2 B11822754 2-Bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone

2-Bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone

Cat. No.: B11822754
M. Wt: 284.08 g/mol
InChI Key: OCWRWZPIQWFGFB-UHFFFAOYSA-N
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Description

2-Bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone is an organic compound that features a bromine atom, a fluorophenyl group, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step might involve electrophilic aromatic substitution or other coupling reactions.

    Bromination: The final step could involve the bromination of the ethanone moiety using brominating agents like bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, potentially affecting the oxazole ring or the ethanone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: The compound might be explored for its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.

Industry

    Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if the compound is being studied for its antimicrobial properties, it might interact with bacterial cell membranes or enzymes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-(2-chlorophenyl)-1-(1,2-oxazol-3-yl)ethanone
  • 2-Bromo-2-(2-methylphenyl)-1-(1,2-oxazol-3-yl)ethanone
  • 2-Bromo-2-(2-nitrophenyl)-1-(1,2-oxazol-3-yl)ethanone

Uniqueness

The presence of the fluorophenyl group in 2-Bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone might confer unique electronic properties, making it distinct from similar compounds with different substituents on the phenyl ring.

Properties

Molecular Formula

C11H7BrFNO2

Molecular Weight

284.08 g/mol

IUPAC Name

2-bromo-2-(2-fluorophenyl)-1-(1,2-oxazol-3-yl)ethanone

InChI

InChI=1S/C11H7BrFNO2/c12-10(7-3-1-2-4-8(7)13)11(15)9-5-6-16-14-9/h1-6,10H

InChI Key

OCWRWZPIQWFGFB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)C2=NOC=C2)Br)F

Origin of Product

United States

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